molecular formula C15H22N2O4 B1582594 Benzyl tert-butyl ethane-1,2-diyldicarbamate CAS No. 77153-05-0

Benzyl tert-butyl ethane-1,2-diyldicarbamate

Cat. No.: B1582594
CAS No.: 77153-05-0
M. Wt: 294.35 g/mol
InChI Key: KSRSLPBOKBJBBE-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Benzyl tert-butyl ethane-1,2-diyldicarbamate plays a crucial role in biochemical reactions, primarily as a protective agent for amine groups during synthesis. This compound interacts with enzymes such as proteases and amidases, which are responsible for cleaving peptide bonds. By protecting the amine groups, this compound prevents unwanted side reactions, ensuring the specificity and efficiency of the enzymatic processes. Additionally, it interacts with proteins and other biomolecules by forming stable carbamate linkages, which can be selectively removed under specific conditions .

Cellular Effects

This compound influences various cellular processes by modulating enzyme activity and protein interactions. In cell signaling pathways, this compound can affect the phosphorylation status of proteins by protecting amine groups from modification. This protection can lead to changes in gene expression and cellular metabolism, as the availability of free amine groups is crucial for the function of many enzymes and signaling molecules. Studies have shown that this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable carbamate linkages with amine groups on proteins and enzymes. This interaction prevents the modification of these groups, thereby inhibiting or activating specific enzymatic activities. For example, by protecting the amine groups on proteases, this compound can inhibit their activity, preventing the cleavage of peptide bonds. This selective inhibition is crucial for studying the function of specific enzymes and understanding their role in various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under dry, room temperature conditions but can degrade when exposed to moisture or high temperatures. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro settings where it is used to protect amine groups during extended experimental procedures.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively protects amine groups without causing significant toxicity. At higher doses, it can lead to adverse effects such as enzyme inhibition and disruption of normal cellular processes. Studies have identified threshold effects, where the protective benefits of this compound are outweighed by its potential toxicity at high concentrations .

Metabolic Pathways

This compound is involved in metabolic pathways that require the protection of amine groups. It interacts with enzymes such as transaminases and deaminases, which play a role in amino acid metabolism. By protecting the amine groups, this compound ensures the proper functioning of these enzymes, thereby maintaining metabolic flux and regulating metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its protective effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.

Subcellular Localization

This compound is localized to various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific locations within the cell. This subcellular localization is crucial for its role in protecting amine groups and modulating enzyme activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl tert-butyl ethane-1,2-diyldicarbamate can be synthesized through the reaction of ethylenediamine with tert-butyl chloroformate and benzyl chloroformate. The reaction typically takes place in an organic solvent such as methanol (MeOH) and is catalyzed by hydrochloric acid (HCl) in ethyl acetate (EtOAc). The reaction is stirred at room temperature for about 10 hours, yielding the desired compound with an 85% yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar routes as described above, with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl tert-butyl ethane-1,2-diyldicarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the benzyl or tert-butyl groups are replaced by other functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield ethylenediamine and the corresponding carboxylic acids.

Common Reagents and Conditions

    Hydrochloric Acid (HCl): Used in the synthesis and hydrolysis reactions.

    Methanol (MeOH): Common solvent for reactions involving this compound.

    Ethyl Acetate (EtOAc): Used as a solvent and in the preparation of the compound.

Major Products Formed

    Ethylenediamine: A common product formed during hydrolysis.

    Carboxylic Acids: Formed as by-products during hydrolysis and substitution reactions.

Scientific Research Applications

Benzyl tert-butyl ethane-1,2-diyldicarbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the synthesis of biologically active molecules and peptides.

    Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl tert-butyl ethane-1,2-diyldicarbamate is unique due to its dual protecting groups, which provide enhanced stability and selectivity in synthetic reactions. This makes it particularly valuable in complex organic syntheses where multiple functional groups need to be protected and deprotected selectively.

Properties

IUPAC Name

benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)17-10-9-16-13(18)20-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRSLPBOKBJBBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327586
Record name NSC668025
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77153-05-0
Record name NSC668025
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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